molecular formula C5H9I B1588580 5-Iodo-1-pentene CAS No. 7766-48-5

5-Iodo-1-pentene

Cat. No.: B1588580
CAS No.: 7766-48-5
M. Wt: 196.03 g/mol
InChI Key: GTEUBQCAVFVWBL-UHFFFAOYSA-N
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Description

5-Iodo-1-pentene is a useful research compound. Its molecular formula is C5H9I and its molecular weight is 196.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-iodopent-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9I/c1-2-3-4-5-6/h2H,1,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTEUBQCAVFVWBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70450851
Record name 5-IODO-1-PENTENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70450851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7766-48-5
Record name 5-IODO-1-PENTENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70450851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-iodopent-1-ene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 5-Iodo-1-pentene used in the synthesis of complex molecules?

A1: this compound serves as a valuable building block in organic synthesis, particularly for constructing ring systems. For instance, it reacts with tert-butyllithium to generate an sp3 carbon nucleophile, which then undergoes a 5-endo-trig cyclization with gem-difluoroolefins to yield 1-fluorocyclopentenes []. This reaction demonstrates its utility in accessing fluorinated carbocycles, important structural motifs in medicinal chemistry. Furthermore, this compound can be utilized to alkylate 3-(Phenylthio)-4-(Trimethylsilyl)-3-Sulfolene. Subsequent thermal reactions lead to the formation of dienes, which undergo intramolecular Diels-Alder reactions to yield bicyclic compounds like bicyclo[4.3.0]nonene and bicyclo[4.4.0]decene []. This example showcases its versatility in constructing complex polycyclic frameworks found in natural products and bioactive compounds.

Q2: Can you provide an example of this compound's application in developing potential pharmaceutical agents?

A2: Researchers have investigated this compound's utility in synthesizing potential cerebral perfusion agents. Specifically, it was used in the preparation of a 1,4-disubstituted dihydropyridine analogue, 1-(E-1[125I]iodo-1-penten-5-yl)-4-(β-N-acetylaminoethyl)-1,4-dihydropyridine ([125I]10) []. This radiolabeled compound exhibited promising properties in rat studies, demonstrating its ability to cross the blood-brain barrier.

Q3: Has this compound been used in the development of myocardial imaging agents?

A3: Yes, researchers have explored this compound's potential in developing myocardial imaging agents. It served as a key intermediate in synthesizing various radioiodinated iodopentenyl-trisubstituted phosphonium, arsonium, and ammonium iodides []. These compounds were designed to target the myocardium, the muscular tissue of the heart. While the specific compound derived from this compound is not mentioned, the research highlights its role as a synthetic precursor for exploring new imaging agents.

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